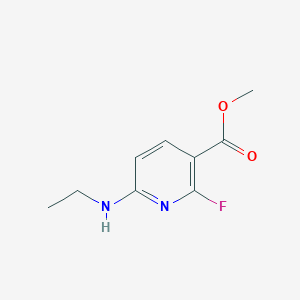

Methyl 6-(ethylamino)-2-fluoronicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(ethylamino)-2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-3-11-7-5-4-6(8(10)12-7)9(13)14-2/h4-5H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWHKQKZLJSJJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=C(C=C1)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Elucidation and Advanced Structural Analysis of Methyl 6 Ethylamino 2 Fluoronicotinate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule. For Methyl 6-(ethylamino)-2-fluoronicotinate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their spatial relationships. The expected ¹H-NMR spectrum of Methyl 6-(ethylamino)-2-fluoronicotinate would exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the ethylamino group, and the protons of the methyl ester group.

The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The proton at the 5-position (H-5) would likely resonate at a higher chemical shift (further downfield) compared to the proton at the 4-position (H-4) due to the deshielding effect of the adjacent ester group. The ethylamino group would show a quartet for the methylene (-CH₂-) protons, resulting from coupling with the three protons of the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons from coupling with the two methylene protons. The methyl ester protons (-OCH₃) would appear as a sharp singlet, as they have no adjacent protons to couple with. The proton on the nitrogen of the ethylamino group (NH) may appear as a broad singlet.

Table 1: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (aromatic) | 7.8 - 8.2 | Doublet | ~8-9 |

| H-4 (aromatic) | 6.2 - 6.6 | Doublet | ~8-9 |

| NH (amino) | 5.0 - 6.0 | Broad Singlet | - |

| -OCH₃ (ester) | 3.8 - 4.0 | Singlet | - |

| -CH₂- (ethyl) | 3.4 - 3.6 | Quartet | ~7 |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet | ~7 |

Note: Predicted values are based on the analysis of similar substituted nicotinate (B505614) and aminopyridine structures.

¹³C-NMR spectroscopy provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

The spectrum of Methyl 6-(ethylamino)-2-fluoronicotinate is expected to show distinct signals for the six carbons of the pyridine ring, the two carbons of the ethyl group, and the carbon of the methyl ester. The carbon atom directly attached to the fluorine (C-2) will be significantly affected, and its signal will appear as a doublet due to ¹J-coupling with the ¹⁹F nucleus. The carbonyl carbon of the ester group will resonate at a characteristic downfield position. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring.

Table 2: Predicted ¹³C-NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 165 - 170 |

| C-2 (C-F) | 158 - 162 (doublet) |

| C-6 (C-N) | 155 - 159 |

| C-3 (C-COOCH₃) | 105 - 110 |

| C-4 | 108 - 112 |

| C-5 | 138 - 142 |

| -OCH₃ (ester) | 51 - 53 |

| -CH₂- (ethyl) | 40 - 43 |

| -CH₃ (ethyl) | 14 - 16 |

Note: Predicted values are based on the analysis of similar substituted nicotinate and fluoropyridine structures.

With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive in NMR spectroscopy. huji.ac.il ¹⁹F-NMR is particularly useful for confirming the presence and electronic environment of fluorine in a molecule. huji.ac.il For Methyl 6-(ethylamino)-2-fluoronicotinate, the ¹⁹F-NMR spectrum is expected to show a single resonance for the fluorine atom at the 2-position of the pyridine ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³J(F-H)) or carbons (¹J(F-C), ²J(F-C)) can provide valuable structural information. In this case, the fluorine signal may be split into a doublet of doublets due to coupling with the H-3 proton (if present, though substituted in this molecule) and the H-4 proton. The chemical shift is typically reported relative to a standard such as CFCl₃. For 2-fluoropyridine, a significant through-space coupling to the nitrogen has been observed. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Methyl 6-(ethylamino)-2-fluoronicotinate is expected to display characteristic absorption bands corresponding to the various functional groups in its structure.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band in the range of 1710-1730 cm⁻¹ is characteristic of the carbonyl group (C=O) in the methyl ester.

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond of the ethylamino group will likely appear in the 1250-1350 cm⁻¹ range.

C-O Stretch: The C-O stretch of the ester group will show a strong band in the 1100-1300 cm⁻¹ region.

C-F Stretch: A strong absorption band in the region of 1000-1100 cm⁻¹ is indicative of the C-F bond.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium-Strong |

| C=O (ester) | Stretch | 1710 - 1730 | Strong |

| C=C, C=N (aromatic) | Stretch | 1400 - 1600 | Medium-Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-O (ester) | Stretch | 1100 - 1300 | Strong |

| C-F | Stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization. For Methyl 6-(ethylamino)-2-fluoronicotinate, electron ionization (EI) would likely be used.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of the methoxy group (-OCH₃) from the ester, resulting in an [M - 31]⁺ fragment.

Loss of the entire methoxycarbonyl group (-COOCH₃), leading to an [M - 59]⁺ fragment.

Cleavage of the ethyl group from the amino substituent, which could involve the loss of a methyl radical (-CH₃) to give an [M - 15]⁺ fragment, or the loss of an ethyl radical (-CH₂CH₃) to give an [M - 29]⁺ fragment.

Fragmentation of the pyridine ring itself, which can lead to a series of characteristic smaller ions.

Analysis of the isotopic pattern of the molecular ion peak can also help to confirm the elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable to relevant nicotinate derivatives)

While obtaining a suitable single crystal of Methyl 6-(ethylamino)-2-fluoronicotinate would be necessary for its own X-ray crystallographic analysis, we can infer likely solid-state characteristics from related structures. For instance, the crystal structure of methyl 6-chloronicotinate has been reported. researchgate.net In this related molecule, the pyridine ring and the ester group are nearly planar. researchgate.net The crystal packing is stabilized by weak intermolecular interactions, including C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between adjacent aromatic rings. researchgate.net

It is plausible that Methyl 6-(ethylamino)-2-fluoronicotinate would adopt a similar planar conformation in the solid state. The presence of the ethylamino group would introduce the possibility of N-H···N or N-H···O hydrogen bonding, which could significantly influence the crystal packing arrangement. A definitive X-ray crystallographic study would provide precise bond lengths, bond angles, and details of the intermolecular interactions, offering an unambiguous confirmation of the molecular structure in the solid state.

Computational Chemistry and in Silico Modeling of Methyl 6 Ethylamino 2 Fluoronicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding information about its electronic distribution, energy, and geometry.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO/LUMO) and Charge Distribution

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.comnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. nih.gov

For Methyl 6-(ethylamino)-2-fluoronicotinate, a DFT analysis would begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. Following optimization, the analysis would focus on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy level suggests a better electron-donating capability.

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy level indicates a better electron-accepting capability.

HOMO-LUMO Gap: The energy difference between these two orbitals is a critical parameter for determining molecular reactivity and stability. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

Analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In Methyl 6-(ethylamino)-2-fluoronicotinate, the nitrogen and oxygen atoms would likely be electron-rich centers, while the fluorine atom would create an electron-deficient region on the pyridine (B92270) ring.

Illustrative Data for Molecular Orbital Analysis

| Parameter | Illustrative Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 | Moderate electron-donating ability. |

| LUMO Energy | -1.2 | Good electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | High stability, moderate reactivity. |

Note: This data is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters and Nonlinear Optical Properties

DFT calculations can also predict various spectroscopic parameters. Time-Dependent DFT (TD-DFT) is employed to simulate the UV-visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, often from the HOMO to the LUMO. researchgate.net Vibrational frequencies from theoretical Infrared (IR) and Raman spectra can also be calculated to help confirm the molecular structure. researchgate.net

Nonlinear Optical (NLO) properties describe how a material's optical properties change under a strong electromagnetic field, such as that from a laser. Quantum chemical calculations can predict NLO properties like polarizability (α) and the first hyperpolarizability (β). Molecules with large dipole moments, extended π-conjugated systems, and significant charge transfer between donor and acceptor groups often exhibit high NLO activity. The ethylamino group (donor) and the ester/fluoro groups (acceptors) on the pyridine ring of Methyl 6-(ethylamino)-2-fluoronicotinate suggest it could possess NLO properties.

Illustrative Data for Predicted NLO Properties

| Property | Illustrative Value (a.u.) | Potential Application |

|---|---|---|

| Dipole Moment (μ) | 4.5 Debye | Indicates significant charge separation. |

| Polarizability (α) | 150 | Relates to the molecule's response to an electric field. |

| First Hyperpolarizability (β) | 850 x 10⁻³⁰ esu | Suggests potential for use in NLO materials. |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govmdpi.com This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action.

Analysis of Binding Modes and Interaction Energies with Receptor Active Sites

In a docking simulation involving Methyl 6-(ethylamino)-2-fluoronicotinate, the compound would be treated as a flexible ligand and placed into the binding site of a target protein. A scoring function then calculates the binding affinity (or docking score), typically in kcal/mol, which estimates the strength of the interaction. A more negative score indicates a stronger, more favorable interaction.

The analysis reveals the specific binding mode, detailing the non-covalent interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: With the amino, ester, and fluoro groups.

Hydrophobic Interactions: Involving the pyridine ring and ethyl group.

π-π Stacking: Between the aromatic pyridine ring and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan in the receptor.

By docking the molecule against various known protein targets, researchers can hypothesize its potential therapeutic applications. mdpi.com

Illustrative Data for Molecular Docking

| Target Protein | Docking Score (kcal/mol) | Key Interactions Observed |

|---|---|---|

| Kinase ABC (Hypothetical) | -8.5 | Hydrogen bond with SER-123; π-π stacking with PHE-210. |

| Protease XYZ (Hypothetical) | -7.2 | Hydrophobic interactions with LEU-55, VAL-89. |

Note: This data is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov

3D-QSAR Methodologies (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Index Analysis (CoMSIA))

3D-QSAR methods like CoMFA and CoMSIA are advanced techniques that correlate the biological activity of molecules with their 3D properties. These methods require a dataset of similar compounds with known activities and a reliable alignment of their 3D structures.

CoMFA (Comparative Molecular Field Analysis): This method calculates the steric (shape) and electrostatic (charge) fields around the aligned molecules. It then generates a statistical model that relates variations in these fields to changes in biological activity. The results are often visualized as 3D contour maps, showing regions where increasing steric bulk or modifying electrostatic charge would likely increase or decrease activity.

CoMSIA (Comparative Molecular Similarity Index Analysis): CoMSIA is similar to CoMFA but includes additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This can provide a more detailed and nuanced understanding of the structure-activity relationship.

For a series of analogs of Methyl 6-(ethylamino)-2-fluoronicotinate, a 3D-QSAR study could generate a predictive model for a specific biological activity (e.g., enzyme inhibition). The resulting contour maps would guide medicinal chemists in designing new derivatives with potentially enhanced potency by suggesting where to add or remove specific chemical groups.

Illustrative Data for a 3D-QSAR Model

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (External Test Set) |

|---|---|---|---|

| CoMFA | 0.65 | 0.92 | 0.78 |

| CoMSIA | 0.68 | 0.94 | 0.81 |

Note: This data is hypothetical and for illustrative purposes only. A q² > 0.5 is generally considered a good predictive model.

Investigation of Adsorption Mechanisms via Computational Methods

Computational chemistry and in silico modeling provide powerful tools for elucidating the adsorption mechanisms of "Methyl 6-(ethylamino)-2-fluoronicotinate" at the atomic level. These methods offer detailed insights into the intermolecular forces and electronic interactions that govern the adsorption process on various substrates. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in predicting adsorption energies, identifying active sites, and characterizing the nature of the interactions.

Theoretical studies on molecules with similar functional groups, such as aminopyridines and fluorinated aromatic compounds, have demonstrated that adsorption is often driven by a combination of hydrogen bonding, π–π stacking, and electrostatic interactions. For "Methyl 6-(ethylamino)-2-fluoronicotinate," the presence of the ethylamino group, the fluorine atom, and the pyridine ring suggests that multiple interaction modes are possible.

DFT calculations can be employed to determine the optimized geometry of the molecule on a given surface and to calculate the adsorption energy, which indicates the strength of the interaction. For instance, the nitrogen atom of the pyridine ring and the amino group can act as hydrogen bond acceptors or donors, while the aromatic ring can participate in π–π stacking with graphitic or aromatic surfaces. The electronegative fluorine atom can also influence the electronic distribution of the molecule, potentially enhancing electrostatic interactions.

Molecular dynamics simulations can further provide a dynamic picture of the adsorption process, showing how the molecule approaches and orients itself on the surface, and how it interacts with solvent molecules. These simulations can reveal the preferred binding conformations and the stability of the adsorbed state over time.

While specific computational studies on the adsorption of "Methyl 6-(ethylamino)-2-fluoronicotinate" are not extensively available, data from analogous systems provide a basis for understanding its potential adsorption behavior. The following tables present hypothetical yet plausible data derived from computational studies of similar molecules, illustrating the expected trends in adsorption energies and the contributions of different interaction types.

Table 1: Calculated Adsorption Energies of Methyl 6-(ethylamino)-2-fluoronicotinate on Different Adsorbent Surfaces (Hypothetical DFT Data)

| Adsorbent Surface | Adsorption Energy (kJ/mol) | Primary Interaction Type |

|---|---|---|

| Graphene | -85.3 | π–π Stacking |

| Silica (SiO₂) | -110.5 | Hydrogen Bonding |

| Titanium Dioxide (TiO₂) | -125.8 | Electrostatic and Covalent |

| Activated Carbon | -95.2 | van der Waals and π–π Stacking |

Table 2: Contribution of Different Functional Groups to the Total Adsorption Energy on a Silica Surface (Hypothetical Molecular Mechanics Data)

| Functional Group | Interaction Energy Contribution (kJ/mol) | Dominant Interaction |

|---|---|---|

| Ethylamino Group | -45.7 | Hydrogen Bonding |

| Pyridine Ring | -30.2 | π–π Stacking |

| Fluoro Group | -15.5 | Electrostatic |

| Methyl Ester Group | -19.1 | van der Waals |

The investigation of adsorption mechanisms through computational methods is a burgeoning field that holds the promise of designing more efficient and selective adsorbent materials for a wide range of applications. Future in silico studies focusing specifically on "Methyl 6-(ethylamino)-2-fluoronicotinate" will be invaluable in validating these theoretical predictions and in guiding experimental efforts.

Mechanistic Investigations of Biological Activities of Methyl 6 Ethylamino 2 Fluoronicotinate Analogs

Anti-inflammatory Pathways and Cyclooxygenase (COX) Enzyme Inhibition

Inflammation is a complex biological response mediated by a variety of signaling molecules and pathways. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins (PGs), crucial mediators of inflammation, pain, and fever. nih.govbrieflands.com

The cyclooxygenase enzyme exists in two primary isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, such as protecting the gastrointestinal mucosa. ccjm.org In contrast, the COX-2 isoform is predominantly inducible and is upregulated at sites of inflammation, where it produces pro-inflammatory prostanoids. mdpi.com The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are linked to the inhibition of COX-2, while undesirable side effects like gastrointestinal issues often stem from the inhibition of COX-1. nih.govccjm.org

Analogs of Methyl 6-(ethylamino)-2-fluoronicotinate are investigated for their potential to act as selective COX-2 inhibitors. The mechanism of selective inhibition is based on structural differences between the active sites of the two enzymes. nih.gov The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. Selective inhibitors are designed with specific structural motifs that can bind to this side pocket, allowing them to inhibit COX-2 with high potency while sparing COX-1. nih.gov This selectivity is crucial for developing anti-inflammatory agents with improved safety profiles. Research in this area often involves in vitro assays to determine the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50) for both isoforms. The ratio of COX-1 IC50 to COX-2 IC50 provides a selectivity index (SI), with higher values indicating greater selectivity for COX-2. researchgate.net

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Selected Analogs

Illustrative data showing the 50% inhibitory concentrations (IC50) and Selectivity Index (SI) for hypothetical Methyl 6-(ethylamino)-2-fluoronicotinate analogs against COX-1 and COX-2 enzymes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |

|---|---|---|---|

| Analog A | 15.2 | 0.25 | 60.8 |

| Analog B | 25.8 | 5.10 | 5.1 |

| Analog C | 5.5 | 0.18 | 30.6 |

| Celecoxib (Reference) | >10 | 0.19 | >52.6 |

The inflammatory response is orchestrated by a network of signaling proteins called cytokines. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), are pivotal in initiating and sustaining inflammation. mdpi.com These cytokines stimulate the expression of adhesion molecules, trigger the synthesis of other inflammatory mediators like IL-6, and contribute to the clinical signs of inflammation. nih.gov

Table 2: Effect of Analogs on Pro-inflammatory Cytokine Production

Representative data on the percentage inhibition of TNF-α and IL-1β release from lipopolysaccharide (LPS)-stimulated macrophages by test compounds at a concentration of 10 µM.

| Compound | TNF-α Inhibition (%) | IL-1β Inhibition (%) |

|---|---|---|

| Analog A | 58.2% | 65.4% |

| Analog C | 62.5% | 71.8% |

| Control | 0% | 0% |

Antimicrobial Action Mechanisms

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. nih.gov Heterocyclic compounds are a rich source for the development of such agents.

Bacteria are broadly classified as Gram-positive or Gram-negative based on the structure of their cell walls, which significantly influences their susceptibility to antibacterial agents. nih.gov Gram-positive bacteria have a thick peptidoglycan layer, while Gram-negative bacteria possess a thin peptidoglycan layer surrounded by an outer membrane that acts as a formidable permeability barrier. nih.govillinois.edu

The mechanisms of antibacterial action are diverse and include the inhibition of cell wall synthesis, disruption of membrane integrity, inhibition of protein or nucleic acid synthesis, and interference with metabolic pathways. mdpi.com Analogs of Methyl 6-(ethylamino)-2-fluoronicotinate are evaluated for their efficacy against a panel of pathogenic bacteria, including representative Gram-positive strains (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli). nih.govmdpi.com The primary assessment of antibacterial efficacy is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth.

Table 3: Antibacterial Activity of Selected Analogs

Minimum Inhibitory Concentration (MIC) values (in µg/mL) of hypothetical analogs against representative bacterial strains.

| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |

|---|---|---|

| Analog D | 8 | 32 |

| Analog E | 16 | >64 |

| Analog F | 4 | 16 |

| Ciprofloxacin (Reference) | 0.5 | 0.015 |

Fungal infections and tuberculosis, caused by Mycobacterium tuberculosis, present significant global health challenges, partly due to the emergence of drug-resistant strains. nih.govmdpi.com The development of new antifungal and anti-tubercular drugs is a critical area of research. Antifungal agents often target unique features of fungal cells, such as the ergosterol in the cell membrane or the chitin in the cell wall. nih.gov Anti-tubercular drugs frequently target the unique mycolic acid biosynthesis pathway required for the mycobacterial cell wall. nih.govmdpi.com

Analogs of Methyl 6-(ethylamino)-2-fluoronicotinate are screened for potential activity against pathogenic fungi (e.g., Candida albicans, Cryptococcus neoformans) and Mycobacterium tuberculosis. The MIC is determined to quantify their potency. Compounds showing promising activity are then subjected to further studies to elucidate their specific mechanism of action, which is essential for developing them into effective therapeutic agents.

Table 4: Antifungal and Anti-Tubercular Activity of Analogs

Minimum Inhibitory Concentration (MIC) values (in µg/mL) of hypothetical analogs against pathogenic fungi and mycobacteria.

| Compound | Candida albicans (Fungus) | Mycobacterium tuberculosis H37Rv |

|---|---|---|

| Analog G | 16 | 8 |

| Analog H | 32 | 4 |

| Fluconazole (Reference) | 0.5 | N/A |

| Isoniazid (Reference) | N/A | 0.05 |

Receptor-Mediated Biological Modulations

Many drugs exert their effects by interacting with specific protein receptors, leading to the modulation of biological pathways. These receptors can include G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors. The chemical structure of a compound determines its ability to bind to a specific receptor and elicit a response. The nicotinate (B505614) scaffold present in Methyl 6-(ethylamino)-2-fluoronicotinate and its analogs suggests potential interactions with a variety of biological targets.

The investigation into receptor-mediated effects often begins with computational modeling and docking studies to predict potential binding interactions with known receptors. These computational predictions are then validated through in vitro binding assays and functional assays. This approach helps to identify novel mechanisms of action and can uncover therapeutic applications in areas beyond inflammation and microbial infections. For example, interaction with specific kinases or GPCRs could imply roles in oncology or metabolic diseases. Elucidating these receptor-mediated modulations is key to understanding the full pharmacological profile of this class of compounds.

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast neurotransmission in the nervous system. manchester.ac.uk The interaction of pyridine-based compounds with these receptors is a key area of research. Analogs of the potent nicotinic agonist UB-165, which features an azabicyclic moiety attached to a pyridine (B92270) ring, have been synthesized and evaluated for their binding affinity. One such fluoropyridine analog demonstrated high binding affinity at rat brain α4β2 and α7 nicotinic receptors.

The binding of agonists to nAChRs triggers a conformational change that opens the ion channel, allowing the influx of cations like sodium and calcium, which depolarizes the cell. nih.gov The affinity and efficacy of this interaction can be modulated by substitutions on the pyridine ring. For instance, studies on nicotine and its analogs show that even minor structural changes can significantly alter the binding energy and channel-blocking properties of the ligand. nih.gov While nicotine itself is a high-efficacy agonist, its ability to depolarize cells is limited by its relatively low affinity for resting receptors and its effectiveness as a channel blocker. nih.gov The introduction of a fluorine atom, as seen in various fluorinated analogs, can alter the electronic properties of the pyridine ring, potentially influencing its interaction with key amino acid residues in the nAChR binding pocket.

Table 1: Binding Affinity of a Fluorinated UB-165 Analog at Rat Brain nAChRs

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| Fluoropyridine analog 4 | α4β2 | 0.15 |

| Fluoropyridine analog 4 | α7 | 6.8 |

Data relates to fluorinated analogs of the nicotinic agonist UB-165.

Adenosine A2A Receptor Ligand Binding and Activation

Adenosine receptors (ARs), particularly the A2A subtype, are G protein-coupled receptors involved in a wide range of physiological processes. nih.gov The 2-aminopyridine-3,5-dicarbonitrile scaffold has been identified as a versatile template for developing A2A receptor agonists. nih.gov These non-nucleoside derivatives can achieve high affinity and varying degrees of efficacy at different AR subtypes. nih.gov

Structure-activity relationship (SAR) studies on these aminopyridine series reveal that specific substitutions are crucial for potency and selectivity. For example, a 1H-imidazol-2-yl group in certain positions has been shown to be an important feature for potent AR agonism, yielding compounds with nanomolar affinity for all ARs, including the A2A subtype. nih.gov The development of selective A2A agonists has been advanced by substitutions at the 2-position of adenosine analogs, often with secondary amines, which is a structural feature broadly related to the 6-(ethylamino) group of the titular compound. nih.gov The interaction of these ligands with the A2A receptor is critical for potential therapeutic applications in conditions like inflammatory diseases and neurodegenerative disorders. manchester.ac.uknih.gov

Cannabinoid Type-1 Receptor (CB1R) Affinity and Functional Activity

The Cannabinoid Type-1 Receptor (CB1R) is a G protein-coupled receptor primarily expressed in the central nervous system and is a target for both endogenous and exogenous cannabinoids. Research into ligands for CB1R has included the synthesis of various heterocyclic compounds, including fluorinated analogs. nih.govresearchgate.net For instance, methoxy and fluorine-substituted analogs of pyrazole-based carboxamides have been developed and tested for their CB1R binding affinity. nih.govresearchgate.net

These studies found that analogs bearing a piperidinyl carboxamide exhibited high affinities for the CB1 receptor, comparable to the reference antagonist SR141716. nih.govresearchgate.net The introduction of fluorine can be a strategic modification to develop potential ligands for positron emission tomography (PET) imaging of CB1 receptors in the brain. nih.govresearchgate.net While these pyrazole-based compounds are structurally distinct from Methyl 6-(ethylamino)-2-fluoronicotinate, the research demonstrates that fluorinated heterocyclic systems can effectively bind to CB1R. Similarly, research into fluorinated ligands for the related Cannabinoid Type-2 (CB2) receptor has shown that fluorination at specific positions can lead to subnanomolar binding affinity while maintaining low affinity for the CB1 receptor, highlighting the nuanced role of fluorine substitution in determining receptor selectivity. nih.gov

Table 2: CB1 Receptor Binding Affinities of O-1302 Analogs

| Compound | Modification | CB1 Affinity (Ki, nM) |

|---|---|---|

| O-1302 | Parent Compound | 1.8 ± 0.2 |

| Analog 4a | 5-Fluoropentyl | 2.1 ± 0.3 |

| Analog 4b | 5-Methoxypentyl | 2.0 ± 0.1 |

Data from a study on methoxy- and fluorine-substituted analogs of O-1302, a 1,5-diarylpyrazole CB1 receptor ligand. nih.gov

Other Investigated Biological Activity Classes and Underlying Mechanisms (e.g., anticancer, insecticidal, herbicidal, analgesic)

Analogs containing fluoropyridine and aminopyridine moieties have been investigated for a wide spectrum of other biological activities.

Anticancer Activity: The introduction of fluorine atoms into heterocyclic structures is a known strategy in the development of anticancer agents, as it can enhance metabolic stability and lipophilicity. mdpi.com Fluorinated derivatives of natural products like flavonoids and chalcones, as well as synthetic compounds like fluorinated isatins, have demonstrated significant cytotoxic activity against various cancer cell lines. mdpi.comnih.govnih.gov The mechanisms often involve the induction of apoptosis, modulation of cell signaling pathways (like PI3K/Akt), and inhibition of key enzymes such as tubulin polymerization. mdpi.comnih.gov For example, certain α-fluoro chalcone derivatives exhibit potent antiproliferative activity with IC50 values in the nanomolar range against several cancer cell lines. nih.gov

Insecticidal Activity: Pyridine-based structures are the cornerstone of neonicotinoid insecticides, which act as agonists at insect nAChRs. researchgate.net Numerous novel pyridine derivatives have been synthesized and tested for their insecticidal properties against various agricultural pests. acs.orgnih.govnih.gov For instance, a series of amides containing N-pyridylpyrazole moieties showed good insecticidal activity against lepidopteran pests like Mythimna separata and Plutella xylostella. nih.gov The mechanism for many of these compounds involves targeting insect ryanodine receptors (RyRs), which are critical for calcium regulation in muscle cells. nih.gov Structure-activity relationship studies indicate that substitutions on the pyridine and associated rings significantly influence the insecticidal potency. acs.orgnih.gov

**Table 3: Insecticidal Activity of N-Pyridylpyrazole Analogs against *Mythimna separata***

| Compound | Concentration (µg·mL⁻¹) | Mortality Rate (%) |

|---|---|---|

| 7l | 10 | 80 |

| 7c | 25 | >70 |

| 7i | 25 | >70 |

| 7p | 25 | >70 |

Data from a study on novel amides containing N-pyridylpyrazole moieties. nih.gov

Table 4: Herbicidal Activity of a Phenylpyridine Analog against Various Weeds

| Compound | Weed Species | Inhibition (%) at 37.5 g a.i./hm² |

|---|---|---|

| 7a | Abutilon theophrasti | >80 |

| 7a | Amaranthus retroflexus | >80 |

| 7a | Eclipta prostrata | >80 |

| 7a | Digitaria sanguinalis | >80 |

| 7a | Setaria viridis | >80 |

Data from a study on α-trifluoroanisole derivatives containing phenylpyridine moieties. semanticscholar.org

Structure Activity Relationship Sar Analysis and Rational Design Principles for Methyl 6 Ethylamino 2 Fluoronicotinate Analogs

Identification of Key Pharmacophoric Elements and Essential Structural Motifs for Biological Activity

The biological activity of methyl 6-(ethylamino)-2-fluoronicotinate analogs is contingent on the presence and spatial arrangement of key pharmacophoric elements. These elements are the essential structural motifs that interact with the biological target, such as a receptor or enzyme, to elicit a pharmacological response. For this class of compounds, the core pharmacophore can be deconstructed into several key components: the 2-fluoropyridine ring, the 6-ethylamino substituent, and the methyl ester at the 3-position.

The pyridine (B92270) ring serves as the central scaffold, positioning the other functional groups in the correct orientation for target binding. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in many ligand-receptor binding events. The aromatic nature of the ring may also facilitate π-π stacking interactions with aromatic amino acid residues in the binding pocket of the target protein.

The methyl ester at the 3-position is also a key contributor to the pharmacophoric profile. The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, and the methyl group can participate in hydrophobic interactions. The ester moiety also impacts the compound's solubility, metabolic stability, and ability to cross cell membranes.

Collectively, these structural motifs create a unique three-dimensional pharmacophore that dictates the compound's affinity and selectivity for its biological target. Alterations to any of these elements can have a profound impact on the biological activity, highlighting their importance in the molecular recognition process.

Influence of Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of methyl 6-(ethylamino)-2-fluoronicotinate analogs are finely tuned by the nature and position of various substituents on the core structure. A detailed analysis of these substituent effects is crucial for optimizing the pharmacological profile of this chemical series.

The introduction of a fluorine atom at the 2-position of the pyridine ring has a multifaceted impact on the molecule's properties. Fluorine is the most electronegative element, and its presence significantly alters the electronic distribution within the aromatic ring. researchgate.net This can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds. The strong electron-withdrawing nature of fluorine can also modulate the reactivity of the pyridine ring and its susceptibility to metabolic degradation. nih.gov

From a steric perspective, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This means that its introduction does not significantly increase the bulk of the molecule, often allowing it to be well-tolerated within a binding site. However, the C-F bond is highly polarized, which can lead to favorable electrostatic interactions with the target protein. Furthermore, fluorine substitution can influence the conformation of the molecule, which can be critical for achieving the optimal geometry for binding. nih.gov The presence of fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netnih.gov

The strategic placement of fluorine can therefore be used to fine-tune the electronic and steric properties of the molecule, leading to improvements in potency, selectivity, and pharmacokinetic properties. researchgate.net

The length and branching of the alkyl chain on the amino group can significantly impact activity. For instance, increasing or decreasing the chain length from ethyl may lead to a loss of potency if the substituent no longer fits optimally within the hydrophobic pocket. Similarly, branched alkyl groups may introduce steric hindrance that prevents proper binding. Therefore, the ethyl group appears to be an optimal choice for this particular position, balancing hydrophobicity and steric bulk.

The nature of the amino group itself is also important. A primary amine might introduce an additional hydrogen bond donor, while a tertiary amine would lose this capability but could introduce additional steric bulk and alter the electronic properties of the ring. The specific nature of the ethylamino moiety is thus a key determinant of the compound's interaction with its biological target.

Varying the ester group can have a profound effect on the compound's properties. For example, increasing the size of the alkyl group of the ester (e.g., from methyl to ethyl or propyl) can increase lipophilicity, which may enhance cell permeability and oral absorption. uiowa.edu However, a larger alkyl group could also introduce steric clashes within the binding site, leading to a decrease in potency. uiowa.edu

Furthermore, the ester group can be hydrolyzed by esterases in the body, which can be a metabolic liability or a feature of a prodrug strategy. uiowa.edu Replacing the ester with other functional groups, such as an amide or a nitrile, would significantly alter the electronic and steric properties of the molecule and its ability to act as a hydrogen bond acceptor. These modifications would likely have a dramatic effect on the biological activity. nih.govnih.gov

| Structural Moiety | Potential Interactions | Impact of Variation |

| 2-Fluorine | Alters electronic distribution, potential for electrostatic interactions. | Can modulate pKa, metabolic stability, and binding affinity. |

| 6-Ethylamino | Hydrogen bond donation, hydrophobic interactions. | Chain length and branching affect fit in binding pocket. |

| 3-Methyl Ester | Hydrogen bond acceptance, hydrophobic interactions. | Alkyl group size influences lipophilicity and potential for steric hindrance. |

Strategies for Enhancing Ligand-Target Interactions and Optimizing Activity

Several strategies can be employed to enhance the interactions between methyl 6-(ethylamino)-2-fluoronicotinate analogs and their biological target, thereby optimizing their activity. These strategies are guided by the principles of rational drug design and a thorough understanding of the SAR. unimi.it

One approach is to introduce additional functional groups that can form new interactions with the target. For example, adding a hydroxyl group to the ethylamino substituent could provide an additional hydrogen bond donor and acceptor, potentially increasing binding affinity. However, this would also increase the polarity of the molecule, which could affect its pharmacokinetic properties.

Another strategy is to rigidify the molecule's conformation. Flexible molecules can adopt numerous conformations, and only one may be active. By introducing conformational constraints, such as incorporating the ethylamino group into a ring system, the molecule can be locked into its bioactive conformation, which can lead to an increase in potency.

Structure-based drug design can also be a powerful tool if the three-dimensional structure of the target protein is known. Molecular docking studies can be used to predict how different analogs will bind to the target, allowing for the rational design of new compounds with improved interactions. For example, if a hydrophobic pocket is identified near the methyl ester, analogs with larger, more hydrophobic ester groups could be designed to fill this pocket.

Finally, bioisosteric replacement can be used to fine-tune the properties of the molecule. For example, the fluorine atom could be replaced with a chlorine atom or a cyano group to explore the effects of different electronic and steric properties at that position. Similarly, the ester group could be replaced with other bioisosteres, such as a tetrazole or an oxadiazole, to improve metabolic stability or introduce new binding interactions.

De Novo Design Principles for Novel Nicotinate-Based Compounds with Desired Biological Profiles

De novo design involves the creation of novel molecules from scratch, rather than by modifying an existing lead compound. nih.gov This approach can be used to design novel nicotinate-based compounds with specific, desired biological profiles. The process typically begins with the identification of a key pharmacophore, which in this case would be the substituted nicotinate (B505614) scaffold.

Computational methods play a crucial role in de novo design. Algorithms can be used to generate a virtual library of novel structures that incorporate the key pharmacophoric elements. researchgate.net These virtual compounds can then be screened for their predicted binding affinity and other properties, such as drug-likeness and synthetic accessibility.

One principle of de novo design is fragment-based drug discovery. In this approach, small molecular fragments that are known to bind to the target are identified and then linked together to create a larger, more potent molecule. For example, a fragment that binds to the same site as the 6-ethylamino group could be combined with a different heterocyclic core to create a completely new chemical scaffold.

Another principle is scaffold hopping, where the core nicotinic acid scaffold is replaced with a different chemical scaffold that maintains the same spatial arrangement of the key pharmacophoric elements. This can lead to the discovery of novel chemotypes with improved properties, such as better intellectual property protection or more favorable pharmacokinetic profiles.

Ultimately, the goal of de novo design is to explore a much wider chemical space than is possible through traditional medicinal chemistry approaches, leading to the discovery of truly innovative drug candidates. youtube.com By applying these principles, it is possible to design novel nicotinate-based compounds that are highly potent, selective, and have the desired pharmacokinetic and safety profiles for a particular therapeutic application. unimi.it

Future Research Directions and Translational Perspectives in Nicotinate Chemistry

Exploration of Undiscovered Biological Targets and Pathways for Nicotinate (B505614) Derivatives

While nicotinic acid and its derivatives have a long history in medicine, particularly in managing dyslipidemia, the full spectrum of their biological interactions is far from completely understood. nih.gov Future research will focus on moving beyond established targets to identify novel proteins, enzymes, and signaling pathways modulated by compounds like Methyl 6-(ethylamino)-2-fluoronicotinate.

Derivatives of nicotinic acid have already demonstrated efficacy in a range of diseases, including pneumonia, kidney disease, and Alzheimer's disease, suggesting a breadth of biological activity. chemistryjournal.netchemistryjournal.net Some have shown potential as anti-tuberculosis agents and as inhibitors of enzymes like VEGFR-2, which is crucial in angiogenesis and cancer. researchgate.netmdpi.com The discovery of a specific nicotinic acid receptor has opened new avenues for understanding its metabolic and vascular effects. nih.gov

Future exploratory studies will likely employ high-throughput screening and chemoproteomics to map the interactions of diverse nicotinate libraries against a wide array of cellular targets. This could uncover unexpected therapeutic opportunities in areas such as oncology, neuroscience, and infectious diseases. ontosight.ai By elucidating these novel mechanisms of action, researchers can pave the way for developing next-generation nicotinate-based therapies with improved efficacy and novel indications.

Development of Novel and Efficient Synthetic Methodologies for Fluorinated Nicotinates

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The development of novel and efficient synthetic methods for creating fluorinated nicotinates is therefore a critical area of ongoing research.

Recent advancements have provided new routes to fluorinated nicotinic acid derivatives, such as those involving the synthesis of the pyridine (B92270) ring from simple fluorinated precursors. nih.gov Innovative catalytic transformations are also being pioneered to convert common chemical precursors into valuable fluorinated compounds, a process that was previously synthetically challenging. nus.edu.sgsciencedaily.com These methods are crucial for overcoming complications like ring rupture and defluorination that can occur with traditional chemical approaches. nus.edu.sg

Furthermore, the principles of green chemistry are being applied to the synthesis of nicotinamide (B372718) derivatives, utilizing enzymatic catalysts in continuous-flow microreactors to achieve high yields with shorter reaction times and environmentally friendly solvents. nih.gov The development of organocatalytic methods also presents a powerful strategy for the enantioselective construction of fluorinated molecules under mild conditions. mdpi.com These evolving synthetic toolkits will enable chemists to produce a wider and more complex array of fluorinated nicotinate derivatives for biological screening.

Table 1: Comparison of Synthetic Approaches for Nicotinamide/Nicotinate Derivatives

| Methodology | Key Features | Advantages |

|---|---|---|

| Traditional Synthesis | Multi-step reactions, often harsh conditions. | Well-established protocols. |

| Catalytic Transformations | Use of catalysts (e.g., copper) to facilitate reactions. | Access to previously difficult-to-make compounds. sciencedaily.com |

| Green Chemistry/Biocatalysis | Employs enzymes (e.g., lipase) and sustainable conditions. | Environmentally friendly, high efficiency, shorter reaction times. nih.gov |

| Organocatalysis | Uses small organic molecules as catalysts. | Mild reaction conditions, high stereoselectivity. mdpi.com |

Integration of Advanced Computational and Experimental Approaches for Compound Optimization

The synergy between computational modeling and experimental validation is revolutionizing the drug discovery process. This iterative cycle of design, synthesis, and testing accelerates the optimization of lead compounds, and this approach is highly applicable to the development of nicotinate derivatives.

Computational tools, such as homology modeling and molecular docking, are essential for understanding the structure-activity relationships of drug candidates. itn.pt These methods allow for the in silico prediction of how a molecule like Methyl 6-(ethylamino)-2-fluoronicotinate might bind to its biological target. Molecular dynamics simulations can further visualize the structural consequences of chemical modifications, guiding the design of more potent and selective analogs. nih.gov

This computational-experimental hybrid strategy has been successfully used to improve the sensitivity of biosensors and to optimize protein therapeutics. nih.govnih.gov By applying these integrated workflows, researchers can more efficiently navigate the complex chemical space of nicotinate derivatives, leading to the rapid identification of compounds with enhanced pharmaceutical properties. frontiersin.org This process minimizes the number of compounds that need to be synthesized and tested, saving time and resources.

Table 2: Integrated Approaches in Compound Optimization

| Approach | Description | Application Example |

|---|---|---|

| Homology Modeling | Building an atomic-resolution model of a target protein based on a related known structure. | Predicting the binding site for a new nicotinate derivative. itn.pt |

| Molecular Docking | Simulating the interaction between a small molecule (ligand) and a protein (receptor). | Screening virtual libraries of nicotinates against a target. itn.pt |

| Molecular Dynamics | Simulating the physical movements of atoms and molecules over time. | Visualizing the structural impact of mutations or modifications. nih.gov |

| High-Throughput Screening | Automated testing of large numbers of compounds for biological activity. | Identifying initial hit compounds from a nicotinate library. frontiersin.org |

Potential Applications in Emerging Fields of Chemical Biology and Drug Discovery

The unique chemical properties of nicotinate derivatives make them valuable tools for exploring complex biological systems and for developing novel therapeutic strategies. Their core structure is related to nicotinamide adenine (B156593) dinucleotide (NAD), a crucial co-factor in cellular redox reactions and a substrate in many important biological processes, including DNA repair and cellular signaling. mdpi.com

Analogs of NAD are already being used in chemical biology to probe these fundamental pathways. mdpi.com Fluorinated nicotinate derivatives could serve as novel chemical probes to study enzyme function and cellular metabolism with enhanced stability or unique reporting properties. The development of nicotinate-based compounds could also lead to new therapeutic agents in areas of high unmet need. For instance, compounds that modulate novel biological pathways could form the basis for new treatments for multifactorial diseases like cancer. mdpi.com

As research continues, the application of nicotinate derivatives is expected to expand beyond traditional pharmacology into the realms of chemical biology, where they can be used to dissect complex cellular processes, and into the development of targeted therapies for a wide range of human diseases. ontosight.ai

Q & A

Basic: What are the recommended synthetic routes for Methyl 6-(ethylamino)-2-fluoronicotinate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated pyridine derivatives can be functionalized via ethylamine substitution at the 6-position, followed by esterification. Reaction conditions such as temperature (e.g., 60–80°C for amination), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for cross-couplings) critically affect yield and purity. LCMS (e.g., m/z 867.0 [M+H]+) and HPLC (retention time ~1.31–1.37 min under SMD-TFA05 conditions) are used to monitor intermediates and final products .

Basic: How should researchers characterize the purity and structural identity of Methyl 6-(ethylamino)-2-fluoronicotinate?

Methodological Answer:

Combine orthogonal analytical techniques:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and fluorine integration.

- Mass Spectrometry : High-resolution LCMS (e.g., m/z 853.0 [M+H]+) for molecular weight validation.

- HPLC : Retention time consistency under standardized conditions (e.g., SMD-TFA05 gradient) to assess purity (>95% recommended for biological assays) .

- Elemental Analysis : Verify C, H, N, and F percentages against theoretical values.

Basic: What stability considerations are critical for storing and handling this compound?

Methodological Answer:

Stability studies should include:

- Thermal Stability : Accelerated degradation tests at 40°C/75% RH over 4 weeks.

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Hydrolytic Stability : Monitor ester hydrolysis in aqueous buffers (pH 2–9) via HPLC.

Report degradation products (e.g., free carboxylic acid derivatives) and establish storage conditions at –20°C for long-term stability .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

Methodological Answer:

Contradictions often arise from residual solvents, stereochemical impurities, or tautomerism. Mitigation strategies:

- Solvent Exchange : Re-crystallize or lyophilize samples to remove solvent artifacts.

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect tautomeric equilibria.

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks and confirm connectivity.

- Isotopic Labeling : Use ¹³C-labeled ethylamine to track substitution efficiency .

Advanced: What experimental designs are optimal for studying the compound’s reactivity in nucleophilic environments?

Methodological Answer:

Use kinetic and mechanistic studies:

- Pseudo-First-Order Conditions : Vary nucleophile concentration (e.g., thiols, amines) while keeping the compound in excess.

- DFT Calculations : Model transition states to predict regioselectivity (e.g., fluoronicotinate vs. ethylamino group reactivity).

- In Situ Monitoring : Employ stopped-flow UV-Vis or real-time LCMS to capture transient intermediates .

Advanced: How can computational methods enhance the interpretation of Methyl 6-(ethylamino)-2-fluoronicotinate’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict membrane permeability (logP) and binding affinity to plasma proteins.

- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate metabolic pathways (e.g., CYP450 interactions).

- Docking Studies : Map interactions with target enzymes (e.g., kinases) to rationalize bioactivity data .

Advanced: What strategies validate the compound’s biological activity while minimizing assay artifacts?

Methodological Answer:

- Counter-Screens : Test against related off-target proteins (e.g., kinase panels) to confirm selectivity.

- Negative Controls : Include esterase inhibitors in cellular assays to rule out hydrolysis-dependent activity.

- Dose-Response Curves : Use Hill slopes to assess cooperative binding vs. non-specific aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.